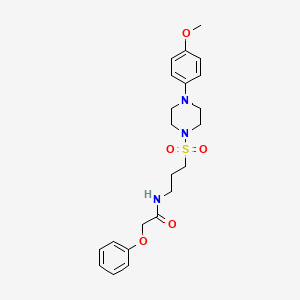
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide” is a compound that has been studied for its potential therapeutic applications . It is closely linked to the development of highly selective 5-HT1A receptor inhibitors . The compound incorporates a 4-alkyl-1-arylpiperazine scaffold .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a 4-alkyl-1-arylpiperazine scaffold . The compound bears the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
5-HT7 Receptor Antagonists
A study by Yoon et al. (2008) prepared and evaluated twenty-four compounds, including derivatives similar to the mentioned chemical structure, as 5-HT7 receptor antagonists. Most compounds showed IC50 values in the range of 12-580nM, with one showing notable activity on 5-HT7 receptors and good selectivity over other serotonin receptors such as 5-HT1a, 5-HT2a, 5-HT2c, and 5-HT6. This suggests potential applications in treating disorders influenced by serotonin receptor activity, such as depression, anxiety, and schizophrenia (Yoon et al., 2008).
Crystal Structure and DFT Calculations
Kumara et al. (2017) synthesized two new compounds closely related to the specified chemical, focusing on their crystal structure and DFT calculations to explore reactive sites for electrophilic and nucleophilic attacks. The study provided insights into the intermolecular interactions contributing to crystal packing, potentially useful for designing drugs with improved stability and bioavailability (Kumara et al., 2017).
Antimicrobial Studies
Patel and Agravat (2009) synthesized new pyridine derivatives, including those with a structure similar to the specified chemical, and evaluated them for antimicrobial activity. These compounds exhibited considerable antibacterial activity, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).
β3-Adrenoceptor Agonists
Perrone et al. (2009) studied piperazine sulfonamide derivatives as potential β3-adrenoceptor agonists. These compounds, including structures similar to the inquiry, demonstrated potent and selective agonist activity, suggesting their utility in treating conditions like metabolic syndrome and obesity (Perrone et al., 2009).
In vitro Tocolytic Activity
A study by Lucky and Omonkhelin (2009) synthesized a compound with a similar structure and tested its in vitro tocolytic activity. The compound significantly inhibited uterine contractions induced by oxytocin and acetylcholine in rats, indicating potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).
Mechanism of Action
Target of Action
The compound N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-phenoxyacetamide, exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It also shows affinity towards the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of cell proliferation .
Mode of Action
The compound interacts with its targets, the α1D and α1A adrenoceptors, and the 5-HT1A receptor, leading to a series of biochemical reactions .
Biochemical Pathways
The compound affects the cholinergic transmission pathway, which is crucial for cognitive functions . It acts as an inhibitor of acetylcholinesterase, an enzyme important in acetylcholine hydrolysis . This leads to an increase in acetylcholine levels, which can have downstream effects on various physiological processes .
Result of Action
It also exhibits significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-10-8-19(9-11-20)24-13-15-25(16-14-24)31(27,28)17-5-12-23-22(26)18-30-21-6-3-2-4-7-21/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCDUUXIKGSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


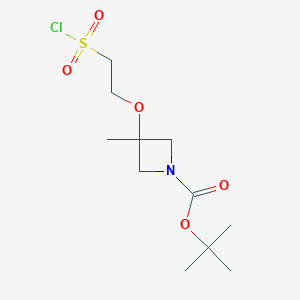
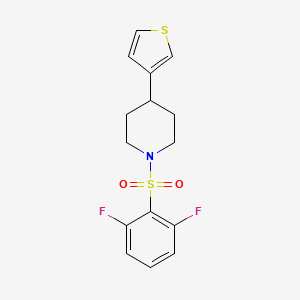
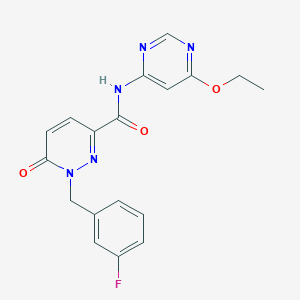



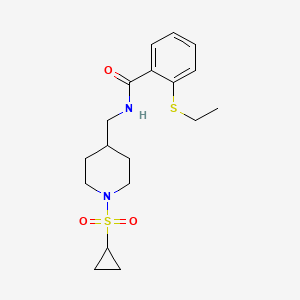

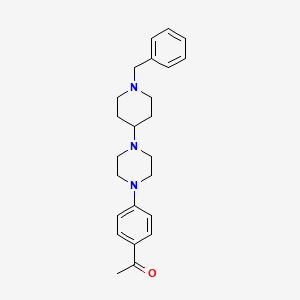

![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)
![2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2802761.png)
